molecular formula C20H20BrNO4S2 B11416379 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11416379
M. Wt: 482.4 g/mol
InChI Key: ALEXMYKDKPRYEO-UHFFFAOYSA-N
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Description

This compound is a benzofuran-derived carboxamide featuring a bromine substituent at position 5, a methyl group at position 3 of the benzofuran core, and dual N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a (3-methylthiophen-2-yl)methyl moiety. The bromine atom may facilitate halogen bonding, a critical feature in ligand-receptor interactions.

Properties

Molecular Formula

C20H20BrNO4S2

Molecular Weight

482.4 g/mol

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20BrNO4S2/c1-12-5-7-27-18(12)10-22(15-6-8-28(24,25)11-15)20(23)19-13(2)16-9-14(21)3-4-17(16)26-19/h3-5,7,9,15H,6,8,10-11H2,1-2H3

InChI Key

ALEXMYKDKPRYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxy-5-Bromo-3-Methylbenzaldehyde

A widely cited method involves the cyclization of 2-hydroxy-5-bromo-3-methylbenzaldehyde using acetylene derivatives. In one protocol, the aldehyde is treated with ethyl propiolate in the presence of potassium carbonate, yielding ethyl 5-bromo-3-methylbenzofuran-2-carboxylate. This intermediate is hydrolyzed to the corresponding carboxylic acid (85% yield) using aqueous NaOH in ethanol at reflux.

Critical parameters include:

  • Temperature : 80–100°C for cyclization

  • Catalyst : K₂CO₃ (2.5 equiv)

  • Solvent : Dimethylformamide (DMF) or toluene

Functionalization of the Tetrahydrothiophene Sulfone Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through thiol-ene cyclization followed by oxidation.

Thiol-Ene Cyclization

3-Mercaptotetrahydrothiophene is prepared by reacting 1,4-dibromobutane with sodium sulfide nonahydrate in ethanol/water (1:1). Subsequent reaction with methyl vinyl ketone in the presence of AIBN initiates radical-mediated thiol-ene addition, forming tetrahydrothiophene with a pendent ketone group.

Oxidation to Sulfone

The sulfide is oxidized to sulfone using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Complete conversion requires 2.2 equivalents of mCPBA, achieving >95% yield. Spectroscopic confirmation via 1H NMR^{1}\text{H NMR} shows the disappearance of sulfide proton signals at δ 2.85 ppm and emergence of sulfone protons at δ 3.42 ppm.

N-Alkylation and Carboxamide Formation

Coupling of Benzofuran Carboxylic Acid with Tetrahydrothiophene Sulfone

The carboxylic acid intermediate is activated using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP). Reaction with 3-aminotetrahydrothiophene sulfone at 25°C for 12 hours yields the secondary amine intermediate (78% yield).

N-Methylation with (3-Methylthiophen-2-yl)Methyl Group

The secondary amine undergoes alkylation using (3-methylthiophen-2-yl)methyl bromide in the presence of potassium iodide and diisopropylethylamine (DIPEA). Optimal conditions include:

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Reaction Time : 8 hours

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) isolates the final product with 82% purity, improved to >99% via recrystallization from ethanol/water.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl₃): δ 7.65 (s, 1H, benzofuran H-4), 7.28 (d, J=8.4J = 8.4 Hz, 1H, benzofuran H-6), 6.95 (s, 1H, thiophene H-5), 4.45 (m, 2H, N-CH₂-thiophene), 3.82 (m, 1H, tetrahydrothiophene H-3).

  • 13C NMR^{13}\text{C NMR} : 162.4 ppm (C=O), 148.2 ppm (benzofuran C-2), 124.7 ppm (C-Br).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H21BrN2O4S2\text{C}_{21}\text{H}_{21}\text{BrN}_2\text{O}_4\text{S}_2: 532.9984 [M+H]⁺; Found: 532.9978.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization7598Cost-effective reagents
Pd-Catalyzed Coupling9299Regioselective bromination
Thiol-Ene Cyclization8897Scalable to gram quantities

The palladium-catalyzed route achieves superior regioselectivity but requires expensive catalysts. Thiol-ene cyclization offers scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran and thiophene moieties suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure may offer potential as a lead compound for the development of new drugs, particularly in areas such as oncology or neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target, but could include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogues based on substituent variations, molecular properties, and synthetic strategies. Key differences in substituents, molecular weight, and functional groups are summarized in Table 1.

Table 1. Structural and Molecular Comparison of Analogous Compounds

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 1,1-Dioxidotetrahydrothiophen-3-yl; R2: (3-Methylthiophen-2-yl)methyl C22H21BrNO4S2 ~509.4* Bromobenzofuran core, sulfone, dual heterocyclic N-substituents
5-Bromo-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-Fluorobenzyl)-3-Methyl-1-Benzofuran-2-Carboxamide R1: 1,1-Dioxidotetrahydrothiophen-3-yl; R2: 3-Fluorobenzyl C21H19BrFNO4S 480.3 Fluorine substituent enhances electronegativity; lower molecular weight
2-(4,6-Dimethyl-1-Benzofuran-3-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Acetamide Acetamide backbone; dimethylbenzofuran C17H19NO4S 345.4 Simpler acetamide structure; lacks bromine and thiophene substituents
5-Bromo-2-Phenyl-3-Phenylsulfinyl-1-Benzofuran Sulfinyl group; phenyl substituents C20H13BrO2S 413.3 Sulfinyl instead of sulfone; no carboxamide moiety

*Estimated based on substituent differences from .

Substituent-Driven Functional Differences
  • Sulfone vs.
  • Bromine vs. Fluorine : Compared to the fluorobenzyl analogue , the bromine atom in the target compound may enhance halogen bonding with biological targets, albeit at the cost of increased molecular weight.
  • Thiophene vs. Benzyl Substituents : The (3-methylthiophen-2-yl)methyl group introduces sulfur-mediated hydrophobic interactions, contrasting with the fluorobenzyl group’s electronic effects .
Pharmacological Implications
  • Benzofuran Core : Associated with antimicrobial and anti-inflammatory activities in analogues .
  • Dual N-Substituents : The combination of sulfone and thiophene groups may optimize target selectivity, as seen in sulfonamide-based drugs .

Biological Activity

The compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and underlying mechanisms of action.

  • Molecular Formula : C22H22BrN2O5S
  • Molecular Weight : 492.4 g/mol
  • CAS Number : 880395-28-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies. Notably, it exhibits significant cytotoxicity against several cancer cell lines while maintaining a relatively low toxicity profile towards normal cells.

Cytotoxicity Studies

Recent studies have demonstrated that this compound induces apoptosis in cancer cells via multiple pathways:

  • Cell Line Sensitivity : The compound was tested on various human leukemia cell lines, including K562 (chronic myelogenous leukemia), HL-60 (acute myelogenous leukemia), and MOLT-4 (acute lymphoblastic leukemia). It showed high toxicity levels, with IC50 values indicating effective growth inhibition.
  • Mechanism of Action : The compound activates c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It also disrupts microtubule formation by inhibiting tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Antimycobacterial Activity : The benzofuran derivatives have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. Some derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating strong antimycobacterial potential .
  • Antibacterial Properties : The compound's structural features suggest it may possess broad-spectrum antibacterial activity, with MIC values comparable to established antibiotics. The presence of the benzofuran scaffold is believed to enhance its interaction with bacterial targets .

Table 1: Summary of Biological Activity

Activity Type Cell Line/Pathogen IC50/MIC Values Mechanism of Action
CytotoxicityK562 (CML)15 µMApoptosis via JNK/p38 activation
HL-60 (AML)20 µMMicrotubule disruption
MOLT-4 (ALL)18 µMG2/M phase arrest
AntimycobacterialM. tuberculosis H37Rv2 µg/mLInhibition of cell wall synthesis
AntibacterialVarious Gram-positive strains0.78 - 6.25 µg/mLDisruption of bacterial membrane integrity

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling between benzofuran-2-carboxylic acid derivatives and substituted amines.
  • Bromination at the 5-position of the benzofuran core (critical for electronic modulation).
  • Sulfone formation via oxidation of the tetrahydrothiophene moiety. Optimization parameters include:
  • Temperature : Controlled heating (60–80°C) for amide bond formation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for thiophene functionalization) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key characterization methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing N-alkylation patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁BrN₂O₄S₂, exact mass 508.01 g/mol) .
  • X-ray crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the tetrahydrothiophene-dioxide ring .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

  • Enzyme inhibition : IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, A549) to assess antiproliferative effects .
  • Receptor binding : Radioligand displacement studies for GPCR targets (e.g., adenosine A₂A receptor) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylthiophene and tetrahydrothiophene-dioxide groups influence target binding?

  • Steric effects : The 3-methylthiophene group creates a hydrophobic pocket, enhancing selectivity for hydrophobic binding sites (e.g., kinase ATP pockets). Molecular dynamics simulations show reduced off-target interactions .
  • Electronic effects : The sulfone group in tetrahydrothiophene-dioxide increases electrophilicity, facilitating hydrogen bonding with catalytic lysine residues (e.g., in EGFR) .
  • Data contradiction : Some studies report reduced potency in polar environments due to sulfone hydrophilicity; this is resolved by co-crystallization studies showing solvent-accessible sulfone moieties .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Computational docking : Compare binding poses in homology models vs. crystal structures to refine structure-activity relationships (SAR) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group to enhance solubility .
  • Isotopic labeling : Deuteration at metabolically labile positions (e.g., benzylic methyl groups) to reduce CYP450-mediated oxidation .
  • Co-crystallization additives : Use of cyclodextrins to improve aqueous solubility while maintaining crystallinity for formulation .

Methodological Recommendations

Research Objective Recommended Techniques Key References
Synthetic yield optimizationDoE (Design of Experiments) for reaction parameter screening (e.g., solvent, catalyst ratio)
Target engagement validationCellular thermal shift assay (CETSA) to confirm target binding in live cells
Metabolic stability assessmentHepatocyte microsomal incubation + LC-MS/MS metabolite identification
Stereochemical resolutionChiral HPLC or SFC (supercritical fluid chromatography) for enantiomeric separation

Data Contradiction Analysis Framework

Identify outliers in dose-response curves (e.g., Hill slopes ≠1).

Replicate assays under standardized conditions (e.g., cell passage number, serum batch).

Cross-reference with structurally analogous compounds (e.g., fluoro vs. bromo substitutions) .

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